(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a benzodioxole moiety linked via an amino group and a thiazole ring substituted with a 3,4-dimethylphenyl group. It is commercially available as a research chemical, marketed for biochemical and pharmaceutical applications .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-4-15(7-14(13)2)18-11-27-21(24-18)16(9-22)10-23-17-5-6-19-20(8-17)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYGSSINHYMFRP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the core abnormalities in patients with schizophrenia. It specifically targets and reduces hippocampal dopaminergic activity.
Mode of Action
The compound interacts with its targets by modulating glutamate. This modulation has produced dramatic effects in the MAM model of schizophrenia, which closely mimics the changes observed in patients with schizophrenia. In this model, the compound reversed abnormal hippocampal neuronal activity, normalized dopamine neuron population activity, improved cognition, and normalized social interactions.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The structure of the compound includes a benzo[d][1,3]dioxole moiety, which is recognized for its presence in various bioactive compounds. The thiazole ring contributes to its biological activity, and the acrylonitrile segment enhances its reactivity. The combination of these functional groups suggests a potential for diverse biological interactions.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole reduced the secretion of α-fetoprotein in Hep3B cancer cells, indicating potential anticancer efficacy. Specifically, one derivative showed a reduction in cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent .
Case Study: Hep3B Cancer Cell Line
| Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
|---|---|---|
| Control | 2519.17 | - |
| Compound 2a | 1625.8 | 8.07 |
| Doxorubicin | - | 7.4 |
This table summarizes findings from a study evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells .
Antioxidant Activity
The antioxidant potential of compounds related to This compound has also been investigated. In vitro assays using the DPPH method revealed varying degrees of antioxidant activity among synthesized compounds. Some derivatives exhibited IC50 values significantly lower than that of Trolox, a well-known antioxidant .
Other Biological Activities
Beyond anticancer and antioxidant properties, compounds with similar structural features have been reported to possess anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties .
Synthesis and Evaluation
Recent studies have focused on synthesizing various benzodioxole derivatives to evaluate their biological activities. For instance, a series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets, such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth .
Scientific Research Applications
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety can reduce the secretion of α-fetoprotein in Hep3B cancer cells, indicating potential efficacy against liver cancer. Specifically, one derivative showed a notable reduction in cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent.
Case Study: Hep3B Cancer Cell Line
| Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
|---|---|---|
| Control | 2519.17 | - |
| Compound 2a | 1625.8 | 8.07 |
| Doxorubicin | - | 7.4 |
This table summarizes findings from a study evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays using the DPPH method revealed varying degrees of antioxidant activity among synthesized compounds. Some derivatives exhibited IC50 values significantly lower than Trolox, a well-known antioxidant.
Other Biological Activities
Beyond anticancer and antioxidant properties, compounds with similar structural features have been reported to possess anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of benzodioxole to evaluate their biological activities. A series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of acrylonitrile-thiazole hybrids. Below is a detailed comparison with structurally related derivatives:
Substituent Variations on the Thiazole Ring
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step routes, starting with aza-Michael addition or coupling reactions between acrylonitrile derivatives and functionalized amines/thiazoles. Key steps include:
- Thiazole ring formation : Use 3,4-dimethylphenyl-substituted precursors under reflux in DMF/ethanol with piperidine as a catalyst .
- Coupling reactions : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance E-isomer selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for ≥95% purity .
Table 1: Synthesis Optimization Parameters
Q. Which analytical techniques are critical for characterizing its structural integrity?
- NMR Spectroscopy : Confirm stereochemistry (E/Z configuration) and substituent positions via H/C NMR (e.g., δ 7.8–8.2 ppm for thiazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 416.29 .
- FTIR : Identify functional groups (e.g., nitrile C≡N stretch at ~2220 cm) .
Q. What preliminary biological screening models are recommended for assessing its bioactivity?
- Anticancer Activity : MTT assay against HeLa, MCF-7, or A549 cell lines (IC determination) .
- Antimicrobial Screening : Disk diffusion assay for Gram-positive/negative bacteria .
- Enzyme Inhibition : Target kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorometric assays .
Advanced Research Questions
Q. How can contradictions in bioactivity data between structurally similar acrylonitrile derivatives be resolved?
- Comparative SAR Studies : Systematically modify substituents (e.g., halogen vs. methoxy groups) and evaluate effects on potency .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with targets like EGFR or DNA topoisomerase .
- Meta-Analysis : Aggregate data from analogues (e.g., bromo vs. nitro derivatives) to identify trends in logP vs. IC correlations .
Q. What experimental and in silico approaches elucidate its mechanism of action in biological systems?
- In Silico Tools : Molecular dynamics simulations (GROMACS) to study protein-ligand stability .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cells .
- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from cell lysates .
Q. How can stability under physiological conditions be systematically assessed?
- Solubility/Permeability : Shake-flask method (PBS, pH 7.4) and PAMPA assay for intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition by HPLC .
Data Contradiction Analysis
Example : Discrepancies in anticancer IC values between analogues:
- Hypothesis : Steric effects from 3,4-dimethylphenyl vs. 4-bromophenyl groups alter target binding.
- Resolution :
- Perform 3D-QSAR (CoMFA) to map electrostatic/steric contributions .
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
